Ibandronate sodium monohydrate
Overview
Description
Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate used primarily to treat and prevent osteoporosis in postmenopausal women. It is also used to manage bone metastases and hypercalcemia of malignancy . The compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
Mechanism of Action
Target of Action
Ibandronate sodium monohydrate, a third-generation bisphosphonate, primarily targets osteoclasts . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. By targeting osteoclasts, ibandronate can effectively inhibit bone resorption .
Mode of Action
Ibandronate’s mode of action is based on its affinity for hydroxyapatite , a component of the mineral matrix of bone . When osteoclasts resorb bone, they cause local acidification, which releases the bisphosphonate. The bisphosphonate is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonate inhibits the cell’s bone-resorbing activity .
Biochemical Pathways
Ibandronate affects the mevalonate pathway within osteoclasts . It inhibits key components of this pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for the post-translational prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis, or programmed cell death . Ibandronate also activates caspase-3, which contributes to apoptosis .
Pharmacokinetics
Oral ibandronate has a bioavailability of 0.63% . In a study of healthy males, a 10mg oral dose had a peak time (Tmax) of 1.1±0.6 hours and a peak concentration (Cmax) of 4.1±2.6ng/mL . The terminal half-life of ibandronate can be up to 157 hours . Approximately 50% to 60% of the absorbed dose is excreted unchanged in the urine .
Result of Action
The primary result of ibandronate’s action is a decrease in the rate of bone resorption , leading to an indirect increase in bone mineral density . This makes bones stronger and reduces the risk for bone fractures . It is used to prevent and treat osteoporosis in postmenopausal women .
Action Environment
The action of ibandronate is influenced by various environmental factors. For instance, it should be administered orally with a full glass of plain water at least 60 minutes prior to any food, beverages, or medications . This is because the absorption of ibandronate can be affected by food and certain medications . Additionally, ibandronate’s efficacy can be influenced by the patient’s renal function . Patients with impaired renal function may have higher exposure to the drug .
Biochemical Analysis
Biochemical Properties
Ibandronate Sodium Monohydrate is a highly potent nitrogen-containing bisphosphonate . It acts by inhibiting osteoclast-mediated bone resorption . The action of Ibandronate on bone tissue is based on its affinity for hydroxyapatite, which is part of the mineral matrix of bone .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits osteoclast activity and reduces bone resorption and turnover . It also significantly reduces endothelial cell growth and capillary-like tube formation, and increases apoptosis of endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to hydroxyapatite in the bone. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Temporal Effects in Laboratory Settings
The crystalline form of this compound undergoes reversible thermal dehydration and rehydration, according to its hygroscopic nature and the arrangement of the water molecules in the crystal lattice . The water loss causes a phase transition to a more dense phase that can be rehydrated if it is left in a humid environment .
Metabolic Pathways
This compound is not metabolized in humans . It is predominantly eliminated in the urine and the unabsorbed drug is eliminated unchanged in the feces .
Transport and Distribution
The apparent terminal volume of distribution of this compound is 90-368L in healthy subjects and 103L in postmenopausal women with osteopenia .
Subcellular Localization
Bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite . This suggests that the subcellular localization of this compound is likely within the osteoclasts, the cells responsible for bone resorption .
Preparation Methods
The synthesis of ibandronate sodium monohydrate involves the reaction of ibandronic acid with sodium hydroxide, resulting in the formation of the monosodium salt. This compound is then isolated as a 2-propanol hemisolvate and hemihydrated adduct. Finally, crystallization from a water/acetone binary mixture yields the monohydrated adduct as crystalline powders . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the determination and validation of ibandronate sodium in pharmaceutical formulations .
Chemical Reactions Analysis
Ibandronate sodium monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable bisphosphonate structure.
Substitution: The compound can undergo substitution reactions, particularly involving its nitrogen and phosphonate groups.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, especially under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for neutralization and various solvents like water and acetone for crystallization . The major products formed from these reactions are typically the monosodium salt and its hydrated forms .
Scientific Research Applications
Ibandronate sodium monohydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of bisphosphonates and their interactions with bone minerals.
Biology: The compound is employed in research on bone metabolism and the mechanisms of bone resorption.
Comparison with Similar Compounds
Ibandronate sodium monohydrate is similar to other nitrogen-containing bisphosphonates, such as zoledronic acid, minodronic acid, and risedronic acid . it is unique in its specific molecular structure and its high affinity for hydroxyapatite. This gives it a distinct advantage in terms of potency and duration of action .
Similar Compounds
- Zoledronic acid
- Minodronic acid
- Risedronic acid
Properties
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLBEOAZMZAZND-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046618 | |
Record name | Ibandronate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138844-81-2, 138926-19-9 | |
Record name | Ibandronate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibandronate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ibandronate sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBANDRONATE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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